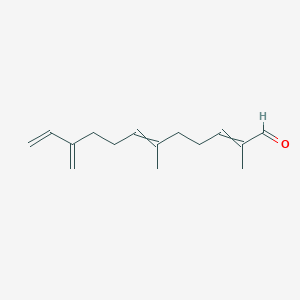

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Description

Contextualization within Natural Products Chemistry

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is classified as a sesquiterpenoid, a large and diverse class of natural products derived from three isoprene (B109036) units. Terpenoids are a dominant class of secondary metabolites found in a vast array of organisms. nih.gov This particular compound is a known constituent of orange oil, which is extracted from the peels of ripe oranges (Citrus sinensis). stortgroup.comnih.govnih.gov

The study of natural products, particularly from marine organisms, is a burgeoning field of research. Marine soft corals, for instance, are a rich source of structurally diverse and biologically active terpenoids. proquest.com Genera such as Sinularia and Sarcophyton have yielded hundreds of novel terpenoid derivatives, including sesquiterpenes and diterpenes, which exhibit a wide range of biological activities. nih.govresearchgate.netmdpi.com Similarly, marine algae, both red and brown, are prolific producers of sesquiterpenes, often with unique structural features. mdpi.commdpi.com The investigation into these complex molecules from natural sources is crucial for discovering new chemical entities and potential therapeutic agents. nih.gov The presence of this compound in a common terrestrial plant source like the orange highlights the chemical diversity of terpenoids across different biological kingdoms.

Significance as a Sesquiterpene Aldehyde in Research Paradigms

The significance of this compound in research is intrinsically linked to its identity as a sesquiterpene aldehyde. The aldehyde functional group is a key feature, rendering the molecule reactive and capable of participating in various chemical transformations such as oxidation to carboxylic acids or reduction to alcohols. smolecule.com This reactivity is often a predictor of significant biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPLRNXKHZRXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)CCC=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069383 | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; NKRA | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

54 °C (129 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |

| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |

CAS No. |

60066-88-8, 8008-57-9, 8028-48-6 | |

| Record name | β-Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orange, sweet, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, orange, sweet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Natural Occurrence and Ecological Distribution

Identification in Botanical Sources

The identification of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is most prominently documented in the essential oils of various citrus species. thegoodscentscompany.com It is considered a major contributor to the characteristic scent profile of oranges.

This compound is a known constituent of the essential oils derived from several citrus fruits. thegoodscentscompany.com Its presence is a significant factor in the aromatic quality of these oils.

Research has confirmed the presence of this compound in the essential oils of sweet orange (Citrus sinensis) and mandarin orange (Citrus reticulata). thegoodscentscompany.comscent.vn In Citrus sinensis, it is a key component of the oil extracted from the peel. thegoodscentscompany.comeuropa.eunih.gov

Table 1: Presence of this compound in Specific Citrus Varieties

| Botanical Name | Common Name | Reference |

|---|---|---|

| Citrus sinensis | Sweet Orange | thegoodscentscompany.comeuropa.eu |

The highest concentrations of this compound are typically found in the peels of citrus fruits. ataman-chemicals.com The essential oils are extracted from the peel, which serves as the primary reservoir for this and other volatile terpene compounds. europa.eunih.gov Cold-pressing of citrus peels is a common method used to extract these essential oils while preserving thermolabile compounds.

Beyond the plant kingdom, this compound has been identified as one of the numerous volatile organic compounds (VOCs) that contribute to the complex aroma profile of certain cheeses. researchgate.netresearchgate.net Its presence in cheese is part of a diverse array of acids, alcohols, aldehydes, ketones, and esters that define the final sensory characteristics of the product. researchgate.net The compound, described as having a citrus-like aroma, has been detected in studies analyzing the volatile composition of Salers and Cantal cheeses. researchgate.net

Presence in Citrus Species Essential Oils

Environmental and Genetic Factors Influencing Natural Abundance

The production and accumulation of this compound in plants are not constant but are influenced by a combination of the plant's genetic makeup and various environmental conditions. Factors such as the plant's developmental stage can also significantly impact the concentration of this and other volatile compounds.

Genetic differences between plant species and even among cultivars of the same species are major determinants of the this compound content. Studies involving citrus hybrids have shown significant variation in the levels of this compound among different offspring, highlighting a strong genetic basis for its production. For instance, in a cross between a clementine and a sweet orange, the amount of β-sinensal in the progeny varied significantly.

Furthermore, the geographical origin and growing conditions, which encompass factors like climate, soil, and altitude, can influence the flavor and aroma qualities of natural products. nih.gov While direct studies on the geographical impact on this compound are specific, the general principle that environment affects the volatile profile of plants is well-established in scientific literature. nih.gov

Table 2: Factors Influencing Abundance of this compound

| Factor | Influence | Description | Reference |

|---|---|---|---|

| Genetic | Cultivar | Different varieties within the same species exhibit varying levels of the compound. | |

| Environmental | Geographical Origin | Climate, soil, and other location-specific factors can alter the volatile profile of plants. | nih.gov |

| Developmental | Plant/Fruit Maturity | The concentration of the compound can change as the plant or fruit matures. | |

Role as a Volatile Metabolite in Biogenic Emissions

This compound is a volatile organic compound, and as such, it contributes to the biogenic emissions from the plants in which it is produced. Biogenic volatile organic compounds (BVOCs) play a crucial role in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. yale.eduescholarship.org

Citrus species are known emitters of a variety of BVOCs, including monoterpenes, sesquiterpenes, and oxygenated compounds. yale.edu The emission of these compounds is influenced by factors such as temperature and light. yale.edu Sesquiterpene emissions, in particular, are of significant interest due to their high reactivity and potential to contribute to the formation of secondary organic aerosols. yale.eduescholarship.org

The table below outlines the likely role and characteristics of this compound as a volatile metabolite in biogenic emissions.

| Attribute | Description |

| Compound Class | Sesquiterpenoid Aldehyde |

| Volatility | High, contributes to plant aroma. |

| Emission Triggers | Temperature, developmental stage, and likely stress factors. nih.govyale.edu |

| Ecological Roles | Potential role in plant defense and communication. nih.gov |

| Atmospheric Significance | Contributes to the pool of reactive BVOCs, potential precursor for secondary organic aerosols. yale.eduescholarship.org |

Biosynthetic Pathways and Molecular Regulation

Overview of Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of C15 natural products derived from three five-carbon isoprene (B109036) units. hmdb.cabioinformatics.nl Their biosynthesis is a fundamental branch of the broader isoprenoid pathway. In plants, the synthesis of the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. hmdb.ca

The biosynthesis of sesquiterpenes, including 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, originates in the cytosol and utilizes the MVA pathway. The process commences with the condensation of three molecules of acetyl-CoA. A series of enzymatic reactions then converts acetyl-CoA into IPP and DMAPP. Subsequently, a prenyltransferase enzyme catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 intermediate, farnesyl diphosphate (FPP). wjarr.com This acyclic FPP molecule is the universal and direct precursor for all sesquiterpenoids. wjarr.com The immense structural diversity of sesquiterpenes arises from the subsequent modification of this common precursor by a large family of enzymes known as terpene synthases (TPSs). nih.gov

Enzymatic Steps and Mechanisms in this compound Formation

The precise enzymatic sequence leading to this compound (also known as β-sinensal) from FPP is believed to be a multi-step process, characteristic of oxidized sesquiterpenoid biosynthesis. While the specific enzymes have not been fully characterized, the pathway is proposed to involve two primary stages: the formation of a sesquiterpene hydrocarbon backbone followed by oxidative modifications.

First, a specific sesquiterpene synthase (STS) is thought to catalyze the conversion of the linear FPP precursor into a complex sesquiterpene hydrocarbon intermediate. This reaction is initiated by the removal of the diphosphate group from FPP, generating a farnesyl cation. bioinformatics.nl This highly reactive carbocation can then undergo a series of intramolecular cyclizations, rearrangements, and hydride shifts, guided by the specific topology of the enzyme's active site, to produce a specific hydrocarbon skeleton. bioinformatics.nl

Following the formation of this hydrocarbon intermediate, a series of oxidation reactions are required to introduce the aldehyde functional group. This is a common feature in the biosynthesis of many bioactive terpenoids, such as artemisinin. researchgate.net These transformations are typically catalyzed by cytochrome P450 monooxygenases (P450s) and/or alcohol dehydrogenases. uchile.cl It is proposed that the sesquiterpene hydrocarbon is first hydroxylated to form an alcohol, which is then further oxidized to the corresponding aldehyde, this compound. uchile.cl Research on orange flavedo has demonstrated the enzymatic conversion of sesquiterpene alcohols (farnesols) to their corresponding aldehydes (farnesals), supporting the potential role of a dehydrogenase in the final step. uchile.cl

Genetic and Transcriptomic Regulation of Biosynthetic Genes (e.g., CitAP2.10 and terpene synthases)

The biosynthesis of sesquiterpenoids is meticulously regulated at the genetic level to ensure production occurs at the correct developmental stage and in response to environmental stimuli. The primary control points are the genes encoding the key enzymes of the pathway, particularly terpene synthases (TPSs) and the oxidative enzymes like P450s.

A well-studied model for this regulation in citrus, where this compound is found, is the control of (+)-valencene synthesis. This process is governed by the transcription factor CitAP2.10, a member of the APETALA2/ethylene response factor (AP2/ERF) family. smolecule.com Research has shown that the expression pattern of the CitAP2.10 gene is positively correlated with the accumulation of (+)-valencene and the expression of the specific valencene (B1682129) synthase gene, CsTPS1. smolecule.com Dual-luciferase assays confirmed that the CitAP2.10 protein can directly trans-activate the promoter of the CsTPS1 gene, thereby initiating transcription and subsequent enzyme production. smolecule.com Furthermore, transient overexpression of CitAP2.10 in sweet orange fruit led to a significant increase in both CsTPS1 mRNA levels and the production of (+)-valencene. smolecule.com

This regulatory mechanism is also linked to developmental and hormonal signals. The expression of both CitAP2.10 and CsTPS1 increases during fruit maturation, which corresponds directly with the timing of sesquiterpene accumulation in the fruit. nih.govsmolecule.com Other families of transcription factors, such as the bHLH family, have also been inferred to regulate genes encoding farnesyl diphosphate synthase and sesquiterpene synthases in other plant systems. hmdb.ca

| Regulatory Factor | Factor Type | Target Gene(s) | Function | Organism/System |

|---|---|---|---|---|

| CitAP2.10 | AP2/ERF Transcription Factor | CsTPS1 (Valencene Synthase) | Activates transcription of the terpene synthase gene. smolecule.com | Citrus sinensis (Sweet Orange) |

| bHLH Family | Transcription Factor Family | FPPS, SS (Sesquiterpene Synthase) | Inferred to regulate precursor and synthase genes. hmdb.ca | Aquilaria sinensis (Agarwood) |

Precursor Pool Dynamics and Metabolic Flux

Another effective strategy to divert metabolic flux involves the spatial organization of enzymes. By creating fusion proteins that link FPP synthase directly to a specific sesquiterpene synthase, the FPP intermediate is channeled directly to the next step in the pathway. This substrate channeling minimizes the diffusion of the intermediate and prevents it from being consumed by competing pathways, thereby significantly increasing the yield of the desired sesquiterpene product.

| Strategy | Mechanism | Example Outcome |

|---|---|---|

| Upregulation of MVA Pathway Genes | Increases the overall supply of the universal precursors IPP, DMAPP, and FPP. | Enhanced production of various sesquiterpenes. nih.gov |

| Enzyme Fusion (e.g., FPPS-STS) | Creates substrate channeling, directing FPP to a specific sesquiterpene synthase and reducing metabolic branching. | Significant increase in the production of the targeted sesquiterpene. |

| Developmental and Hormonal Regulation | Coordinates the expression of biosynthetic genes with specific growth stages (e.g., fruit ripening) to direct flux when needed. nih.govsmolecule.com | Accumulation of sesquiterpenes during specific developmental windows. nih.gov |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Approaches

Conventional organic synthesis provides a versatile platform for the preparation of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal and its analogs. These methods often involve the sequential formation of carbon-carbon bonds and functional group manipulations.

Conventional Organic Synthetic Routes

The total synthesis of complex acyclic terpenoids like this compound often relies on convergent or linear strategies that build the molecule from smaller, readily available precursors. These routes typically involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to create the carbon-carbon double bonds. acs.org Grignard reactions are also instrumental in introducing methyl or isopropyl groups into a carbonyl-containing compound.

Halide Preparation and Oxidation Strategies

Alkyl halides are key intermediates in many synthetic pathways, often serving as precursors for organometallic reagents or as substrates in coupling reactions. researchgate.net The preparation of specific halides needed for the synthesis of the target molecule can be achieved through various methods, including the radical halogenation of alkanes. libretexts.org However, this method can sometimes lead to a mixture of products. libretexts.org More selective methods involve the conversion of alcohols to alkyl halides.

Oxidation reactions are crucial for introducing the aldehyde functionality and for other transformations within the synthetic sequence. globalresearchonline.net The oxidation of primary alcohols to aldehydes can be achieved using a variety of reagents to prevent over-oxidation to carboxylic acids. vpscience.org For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for this purpose. researchgate.net The presence of multiple double bonds in the structure of this compound necessitates the use of mild and selective oxidizing agents. globalresearchonline.net

Key Oxidation and Halogenation Reactions in Terpenoid Synthesis

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Alcohol Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Synthesis of aldehydes and ketones. vpscience.orgresearchgate.net |

| Alkene Halogenation | N-Bromosuccinimide (NBS) | Allylic bromination. |

| Deformylative Halogenation | Oxidative conditions with NaBr, NaI, or HCl | Conversion of aldehydes to alkyl halides. researchgate.net |

Stereoselective Synthesis Considerations

The geometry of the double bonds at positions 2 and 6 is a critical aspect of the synthesis of this compound. Stereoselective synthesis aims to control the formation of these geometric isomers. The Horner-Wadsworth-Emmons reaction, for example, is well-known for its ability to selectively produce (E)-alkenes. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions employed. nih.gov

In the synthesis of complex natural products, including sesquiterpenoids, achieving high stereoselectivity is a significant challenge. acs.orgacs.org Asymmetric synthesis strategies may be employed to control the formation of chiral centers if present in the target molecule or its intermediates. researchgate.net

Precursor Chemistry and Starting Materials

The biosynthesis of all terpenoids, including sesquiterpenes, originates from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.govneliti.com These precursors are synthesized in organisms through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

In chemical synthesis, the choice of starting materials is guided by their availability and the efficiency with which they can be converted to the target molecule. For a C15 sesquiterpenoid like this compound, synthetic strategies often involve the coupling of smaller fragments, such as C5, C10, or other suitable building blocks.

Common Precursors in Terpenoid Biosynthesis

| Precursor | Carbon Atoms | Biosynthetic Pathway | Resulting Terpene Class |

|---|---|---|---|

| Geranyl pyrophosphate (GPP) | C10 | MVA/MEP | Monoterpenes |

| Farnesyl pyrophosphate (FPP) | C15 | MVA/MEP | Sesquiterpenes. wikipedia.orgnih.gov |

Biotechnological Production and Biocatalysis Research

As an alternative to chemical synthesis, biotechnological approaches offer a promising avenue for the production of sesquiterpenes. acs.org These methods utilize engineered microorganisms to produce the target compounds through fermentation. nih.gov

Fermentation-Based Production Systems

Microbial fermentation is an increasingly attractive method for producing valuable sesquiterpenes. researchgate.net This involves introducing the genes for the relevant biosynthetic pathways into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. acs.orgnih.gov The host organism then produces the desired compound from simple carbon sources.

Metabolic engineering strategies are often employed to enhance the production yields. nih.gov This can involve upregulating the native MVA or MEP pathways to increase the supply of the precursor farnesyl pyrophosphate (FPP). nih.govresearchgate.net Another strategy is to downregulate competing pathways that consume FPP, such as the sterol biosynthesis pathway. nih.govdtu.dk

The production of sesquiterpenes in yeast has been successfully demonstrated for various compounds, including amorphadiene, farnesene, and bisabolene. nih.gov These successes highlight the potential for developing a fermentation-based process for this compound. The use of fungal species is also being explored due to their natural ability to produce a wide array of sesquiterpenoids. nih.gov

Engineered Microbial and Plant Cell Systems for Enhanced Yields

The industrial production of this compound and other valuable sesquiterpenoids has moved beyond traditional extraction from plant sources, which often suffers from low yields and sustainability issues. nih.govacs.org Modern biotechnology offers promising alternatives through the metabolic engineering of microorganisms and plant cell cultures to create efficient and sustainable production platforms. nih.govnih.govnih.gov

Metabolic engineering strategies in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae have been pivotal in enhancing terpenoid synthesis. nih.govacs.org A primary approach involves augmenting the precursor supply. All terpenoids are derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). d-nb.infopnas.org Engineering the native mevalonate (MVA) pathway in yeast or introducing heterologous pathways like the methylerythritol 4-phosphate (MEP) pathway can significantly increase the intracellular pool of these precursors. nih.govpnas.org For instance, overexpression of key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), has been shown to boost the production of farnesyl pyrophosphate (FPP), the direct C15 precursor to sesquiterpenoids. pnas.org

Another critical strategy is the efficient conversion of FPP to the target molecule. This is achieved by introducing and optimizing the expression of a specific terpene synthase (TPS) that catalyzes the cyclization of FPP to the desired sesquiterpene backbone. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, are then required to introduce the specific functional groups (like the aldehyde in this compound). frontiersin.org Balancing the expression of these pathway genes is crucial to avoid the accumulation of toxic intermediates and to channel the metabolic flux towards the final product. nih.govacs.org

Plant cell culture systems also represent a viable strategy for producing complex terpenoids. d-nb.infofrontiersin.org Similar to microbial systems, these can be engineered by overexpressing key biosynthetic genes or by suppressing competing metabolic pathways to enhance the yield of the desired compound. frontiersin.org The choice of the expression system, including the specific host organism and the genetic modifications employed, is critical for achieving economically viable production levels. nih.govpnas.org

Table 1: Key Metabolic Engineering Strategies for Enhanced Sesquiterpenoid Production

| Strategy | Target | Organism(s) | Expected Outcome |

|---|---|---|---|

| Precursor Pathway Engineering | Overexpression of MVA or MEP pathway genes (e.g., tHMGR) | S. cerevisiae, E. coli | Increased pool of IPP, DMAPP, and FPP |

| Terpene Synthase (TPS) Optimization | Heterologous expression and codon optimization of specific TPS | S. cerevisiae, E. coli | Efficient conversion of FPP to the target sesquiterpene scaffold |

| Tailoring Enzyme Expression | Introduction of P450s and dehydrogenases | S. cerevisiae, E. coli | Functionalization of the sesquiterpene backbone to yield the final product |

Chemical Reactivity and Transformations

The chemical nature of this compound is defined by its array of functional groups: a conjugated aldehyde and multiple carbon-carbon double bonds. This structure allows for a variety of chemical transformations.

Oxidation Reactions of the Aldehyde Group

The aldehyde group in this compound is susceptible to oxidation to form the corresponding carboxylic acid. smolecule.com The presence of multiple alkene moieties necessitates the use of selective oxidizing agents to prevent unwanted side reactions. youtube.com

Common reagents for the selective oxidation of aldehydes include Tollens' reagent (silver nitrate (B79036) in ammonia) and Pinnick oxidation conditions (sodium chlorite (B76162) with a scavenger for hypochlorite). youtube.com These methods are generally mild and can achieve high chemoselectivity for the aldehyde in the presence of other oxidizable groups like alkenes. The reaction of terpenes with oxidants like ozone can also lead to the formation of carbonyl compounds and other secondary products. nih.gov It is also noted that terpene hydroperoxides can react with endogenous aldehydes to form peroxyhemiacetals. researchgate.net

Table 2: Selective Oxidation of Aldehydes

| Reagent/Method | Conditions | Product | Selectivity |

|---|---|---|---|

| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous, basic | Carboxylic acid (as carboxylate) | High for aldehydes over alkenes |

| Pinnick Oxidation (NaClO₂) | Buffered, with scavenger (e.g., 2-methyl-2-butene) | Carboxylic acid | High for aldehydes over alkenes |

Reduction Reactions of the Aldehyde and Alkene Moieties

The reduction of this compound can target either the aldehyde group, the alkene moieties, or both, depending on the reducing agent and reaction conditions. smolecule.comnih.gov

Chemoselective reduction of the aldehyde to the corresponding primary alcohol can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). smolecule.com This reagent typically does not reduce isolated or conjugated double bonds. For the reduction of α,β-unsaturated aldehydes, zinc-catalyzed reductions have been shown to regioselectively reduce the carbonyl group to form allylic alcohols. mdpi.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and potentially some of the double bonds. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd/C) would be expected to reduce both the aldehyde and all of the carbon-carbon double bonds. The Meerwein-Pondorf-Verley (MPV) reduction is another mild method for the reduction of aldehydes and ketones. semanticscholar.orgresearchgate.net

Table 3: Reduction of Aldehydes and Alkenes

| Reagent | Functional Group Targeted | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | Primary alcohol |

| Zinc Acetate/HBpin | α,β-Unsaturated Aldehyde | Allylic alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and potentially alkenes | Alcohol and saturated hydrocarbons |

Electrophilic and Nucleophilic Additions to Double Bonds

The carbon-carbon double bonds in this compound are electron-rich and thus susceptible to electrophilic addition reactions. csbsju.educhemguide.co.uk The conjugated system of the α,β-unsaturated aldehyde presents two sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.orgpressbooks.publibretexts.org

Electrophilic Addition: Reagents such as hydrogen halides (H-X) and halogens (X₂) can add across the double bonds. The reaction is initiated by the attack of the π-electrons of the alkene on the electrophile, forming a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sayoutube.com

Nucleophilic Addition: The reactivity of the α,β-unsaturated aldehyde system is more complex. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl carbon. pressbooks.pub Softer nucleophiles, such as organocuprates and thiols, favor 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.pubfiveable.me This reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon. libretexts.orgfiveable.me

Table 4: Addition Reactions to α,β-Unsaturated Aldehydes

| Reagent Type | Addition Type | Site of Attack | Initial Product |

|---|---|---|---|

| Hard Nucleophiles (e.g., R-Li) | 1,2-Addition | Carbonyl Carbon | Allylic Alcohol |

| Soft Nucleophiles (e.g., R₂CuLi) | 1,4-Conjugate Addition | β-Carbon | Saturated Aldehyde |

Isomerization Studies (e.g., E/Z isomers)

The presence of multiple double bonds in this compound allows for the existence of various E/Z stereoisomers. Isomerization, particularly photoisomerization, is a key reaction of polyenes. nih.govaip.org This process involves the absorption of light, leading to an excited electronic state where rotation around a double bond becomes possible. nih.gov Upon relaxation back to the ground state, a different isomer can be formed. aip.org The efficiency and outcome of photoisomerization can be influenced by factors such as the excitation wavelength, temperature, and the surrounding medium. nih.govnih.gov Oxygen-dependent photoisomerizations have also been described, proceeding through a peroxy intermediate. nsf.gov Theoretical studies involving the calculation of potential energy surfaces for the ground and excited states are used to understand the mechanisms of these isomerization processes. aip.org

Derivatization for Analytical or Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, its structure can be systematically modified through chemical derivatization. SAR studies are crucial for understanding how specific structural features contribute to the biological activity of a molecule. acs.orgnih.gov

The aldehyde group is a prime target for derivatization. It can be converted into an oxime, a hydrazone, or a Schiff base by reaction with hydroxylamine, hydrazine, or primary amines, respectively. Reduction to an alcohol or oxidation to a carboxylic acid, as previously discussed, also provides key derivatives.

The double bonds can be modified through reactions like epoxidation, dihydroxylation, or cyclopropanation. These modifications alter the shape, size, and electronic properties of the molecule, which can have a significant impact on its interaction with biological targets. For many sesquiterpenes, the presence of α,β-unsaturated carbonyl systems is important for their biological activity, often through Michael-type additions with biological nucleophiles like cysteine residues in proteins. core.ac.uk Derivatizing the aldehyde or the conjugated double bond would directly probe the importance of this reactive center.

Table 5: Potential Derivatization Strategies for SAR Studies

| Functional Group | Reaction | Reagent(s) | Derivative Class |

|---|---|---|---|

| Aldehyde | Oximation | Hydroxylamine (NH₂OH) | Oxime |

| Aldehyde | Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |

| Aldehyde | Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary/Tertiary Amine |

| Alkene | Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |

Biological Activities and Mechanistic Investigations Excluding Human Trials

Cellular and Molecular Interactions

Investigations into the biological effects of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal at the cellular level have explored its interactions with key regulatory pathways involved in metabolism and inflammation.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Research

Research has indicated that this compound has been a subject of investigation for its potential anti-obesity effects, purportedly through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial in the regulation of lipid metabolism and energy balance. However, specific details regarding the direct interaction, binding affinity, or the precise downstream effects of this compound on the different PPAR isoforms (α, γ, and δ) are not extensively detailed in currently available literature. The potential for this compound to act as a ligand for PPARs remains an area of interest in metabolic research, though comprehensive studies elucidating the exact mechanism are limited.

Interaction with the NF-κB Pathway and Implications for Inflammatory Response Research

Currently, there is a notable lack of specific research findings detailing the direct interaction of this compound with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its modulation by natural compounds is a significant area of therapeutic research. While other terpenoid compounds have been shown to influence NF-κB signaling, dedicated studies on this compound's role in this pathway are not prominently available in the scientific literature.

Effects on General Cellular Pathways Related to Metabolism

The potential effects of this compound on broader cellular metabolic pathways are an active area of investigation. As a component of essential oils that are studied for their metabolic effects, it is hypothesized that this compound may influence various aspects of cellular energy homeostasis. However, specific, detailed studies that delineate its precise targets and mechanisms of action within general metabolic pathways are not yet widely published.

Antimicrobial Research Aspects

The potential for this compound to inhibit the growth of various microorganisms has been suggested, aligning with the known antimicrobial properties of many essential oil components.

Proposed Mechanisms of Action (e.g., cell membrane disruption)

For terpenoid compounds in general, a commonly proposed mechanism of antimicrobial action is the disruption of microbial cell membrane integrity. It is theorized that these lipophilic molecules can intercalate into the lipid bilayer of bacterial and fungal cells, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. While this is a plausible mechanism for this compound, specific studies confirming this mode of action for the purified compound are lacking.

Efficacy against Various Microbial Strains

| Research Area | Findings |

| PPAR Modulation | Investigated for anti-obesity effects through PPARs, but specific mechanisms are not well-documented. |

| NF-κB Pathway Interaction | No specific data available on the direct interaction with the NF-κB pathway. |

| General Metabolism | Potential effects on cellular metabolism are under investigation, but specific pathways are not defined. |

| Antimicrobial Mechanism | Cell membrane disruption is a proposed mechanism, consistent with other terpenoids, but not specifically confirmed. |

| Antimicrobial Efficacy | Efficacy data against specific microbial strains for the isolated compound is not widely available. |

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant and antimicrobial properties of essential oils, such as that from Citrus reticulata (Mandarin orange), are thought to arise from the synergistic effects of their diverse major and minor components. researchgate.net While limonene (B3431351) is often the most abundant compound, other constituents like β-sinensal are integral to the oil's complete chemical profile and biological activity. The antioxidant capacity of citrus peel essential oils has been evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.net It is hypothesized that as a conjugated aldehyde, this compound may participate in electron delocalization, a characteristic that can contribute to radical scavenging. However, without specific studies on the isolated compound, its precise mechanism and potency remain subjects for future investigation.

Anti-Obesity Research in Preclinical Models

The investigation into the anti-obesity effects of this compound in preclinical models is an emerging area of interest, though specific studies on the isolated compound are not yet prevalent in publicly available research. The broader context of phytochemicals in weight management suggests that many natural products are explored for their potential to act as metabolic stimulants, appetite suppressants, and regulators of glucose and lipid metabolism. google.com

Some research into the biological activities of citrus essential oils, which contain β-sinensal, has pointed towards potential anti-obesity effects. These effects are often linked to the modulation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. However, detailed preclinical studies focusing specifically on this compound are necessary to substantiate these preliminary associations and to understand its specific mechanisms of action in relation to obesity. Currently, there is a notable gap in the scientific literature regarding in vivo or in vitro studies that specifically examine the effects of this compound on adipogenesis, lipid metabolism, or other markers of obesity.

Role as a Biomarker in Dietary Studies and Chemo-Taxonomy

This compound has been identified as a significant biomarker in dietary studies, particularly for the consumption of citrus fruits. researchgate.net Its presence and concentration can indicate the intake of products derived from sweet orange and lemon, aiding in nutritional assessment and dietary pattern analysis.

From a chemotaxonomic perspective, this sesquiterpenoid is a key volatile compound that helps differentiate various citrus species and hybrids. researchgate.net The volatile profiles of peel oils, which include α-sinensal and β-sinensal, are utilized to understand the genetic origins and relationships between different citrus genotypes. researchgate.netga-online.org For instance, the metabolic profile of citron, which includes β-sinensal, has been shown to be distinct from that of pummelo and mandarin, but similar to lemon. researchgate.net The analysis of such compounds provides valuable information for the classification and quality assessment of citrus varieties. researchgate.net

Interestingly, the presence of β-sinensal is not limited to citrus. It has also been identified as a component of the essential oil from Indian sandalwood (Santalum album), indicating its broader distribution in the plant kingdom and its potential utility in the chemotaxonomic profiling of other species.

| Plant Species | Presence of this compound |

| Citrus sinensis (Sweet Orange) | Present in peel oil |

| Citrus limon (Lemon) | Present in peel oil |

| Citrus medica (Citron) | Present in peel oil |

| Citrus reticulata (Mandarin) | Present in peel oil |

| Santalum album (Indian Sandalwood) | Present in heartwood oil |

Investigation into Synergistic Effects with Other Phytochemicals

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is crucial in understanding the biological activity of complex natural extracts like essential oils. The antioxidant activity of citrus essential oils is often attributed to such synergistic interactions among their components. researchgate.netresearchgate.net

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal from intricate mixtures of volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, particularly in the profiling of essential oils. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

For β-sinensal, GC-MS analysis reveals a characteristic fragmentation pattern that is instrumental in its identification. The mass spectrum is distinguished by a base peak at a mass-to-charge ratio (m/z) of 93, with other significant fragment ions observed at m/z 55, 41, 39, and 91.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Significance |

|---|---|---|

| 93 | 100 | Base Peak |

| 55 | 88.89 | Major Fragment |

| 41 | 86.54 | Major Fragment |

| 39 | 73.27 | Major Fragment |

| 91 | 52.75 | Major Fragment |

Liquid Chromatography Techniques (e.g., UPLC) for Complex Mixtures

For the analysis of less volatile or thermally sensitive compounds in complex mixtures, as well as for preparative scale separations, liquid chromatography techniques are employed. Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, is particularly effective for the analysis of intricate natural product extracts.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS/MS), this technique provides a highly sensitive and selective method for the quantitation of specific compounds in complex matrices.

In the context of citrus essential oils, UPLC-MS/MS has been successfully used to quantify various components, including coumarins and furanocoumarins. While a specific UPLC method solely for this compound is not extensively detailed in the literature, the established methods for other sesquiterpenoids and related compounds in citrus oils provide a strong foundation for its analysis. These methods typically involve a reversed-phase column and a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile.

Spectroscopic Elucidation of Chemical Structure

Spectroscopic techniques are indispensable for the definitive determination of the chemical structure of this compound, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the compound's carbon skeleton and the nature of its functional groups.

For a molecule with multiple double bonds and chiral centers like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning all proton and carbon signals and establishing the connectivity between different parts of the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, which is vital for determining the stereochemistry of the double bonds (E/Z isomerism). While it is documented that NMR spectral data for β-sinensal are available, specific chemical shift and coupling constant values are not widely published in readily accessible databases. The analysis of such data would be critical for confirming the (2E,6E) or other isomeric forms of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. This technique is a definitive method for confirming the identity of a known compound or for proposing the molecular formula of a novel substance.

For this compound, the expected monoisotopic mass of the molecular ion [M]+ is 218.167065 Da. HRMS analysis can measure this mass with a high degree of accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula C₁₅H₂₂O. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O |

| Calculated Monoisotopic Mass | 218.167065 Da |

Development and Application of Cheminformatics Tools

Cheminformatics tools play an increasingly important role in the analysis and characterization of natural products like this compound. These computational tools are used for the storage, retrieval, and analysis of chemical information, aiding in structure elucidation and the prediction of chemical properties.

Publicly accessible chemical databases such as PubChem and the Human Metabolome Database (HMDB) contain curated information on a vast number of compounds, including their structures, properties, and associated analytical data. nih.govhmdb.ca These resources are invaluable for comparing experimental data with known compounds.

Furthermore, specialized databases and software are being developed for the analysis of NMR and MS data. These tools can assist in the prediction of NMR spectra for a given structure, which can then be compared with experimental data to aid in structure verification. In the field of metabolomics, cheminformatics is crucial for processing large datasets from techniques like GC-MS and UPLC-MS, identifying known compounds through library matching, and highlighting potentially novel compounds for further investigation. The development of machine learning algorithms is also enhancing the ability to predict the biological activities and properties of terpenes and other natural products based on their chemical structures.

Ecological Roles and Interspecies Chemical Communication

Contribution to Plant Defense Mechanisms

Plants have evolved a sophisticated array of defense mechanisms to protect themselves from herbivores and pathogens. A primary strategy is the production of a diverse arsenal (B13267) of chemical compounds, including terpenes. 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is an integral part of the chemical defense system of citrus plants.

The presence of this compound in the peel of citrus fruits suggests a direct role in deterring herbivores that may attempt to feed on the fruit. The release of this and other volatile compounds can be constitutive, meaning they are always present, or induced, occurring in response to tissue damage caused by feeding insects. This induced response can act as a direct deterrent to the herbivore and can also signal the attack to other parts of the plant, priming them for a more rapid and robust defensive response.

Interactions with Other Organisms (e.g., insect deterrence)

The ecological role of this compound extends beyond a passive defensive presence. It is actively involved in mediating interactions with a variety of other organisms, most notably insects. The compound is a recognized component of orange oil, which is listed as an approved insecticide in databases such as the EU Pesticides Database.

The primary mechanism of interaction with insects is deterrence. The strong and characteristic aroma of citrus peels, to which this compound contributes, can act as a repellent to a wide range of insects, preventing them from landing on and feeding on the plant. For insects that do attempt to feed, the compound can act as an antifeedant, causing them to cease feeding and seek other food sources. This antifeedant property is a critical component of the plant's defense, as it minimizes damage from herbivory.

Furthermore, the release of this volatile compound can have indirect defensive effects by attracting the natural enemies of herbivorous insects. Parasitic wasps and predatory insects use these chemical cues to locate their prey. In this way, the plant engages in a form of "chemical cry for help," recruiting other organisms to assist in its defense. While specific studies isolating the effect of this compound on parasitoid attraction are limited, its presence in herbivore-induced volatile blends strongly suggests its involvement in these tritrophic interactions.

Table 1: Documented Bioactivity of Citrus Essential Oils Containing this compound

| Organism Category | Type of Interaction | Observed Effect |

| Insects | Deterrence / Repellence | Prevents insects from approaching and landing on the plant. |

| Insects | Antifeedant | Causes cessation of feeding in herbivorous insects. |

| Insects | Insecticidal | Exhibits toxic effects on various insect species. |

| Natural Enemies | Attraction | Attracts predators and parasitoids of herbivorous insects. |

Significance in Complex Natural Volatile Mixtures

This compound rarely acts in isolation. Its ecological significance is most pronounced when it is part of the complex bouquet of volatile organic compounds released by citrus plants. The specific ratio and composition of these volatiles can convey a wealth of information to other organisms in the environment.

The presence and relative abundance of this sesquiterpenoid, in conjunction with other compounds, can signal the plant's species, its developmental stage, and its current health status. For example, a change in the volatile profile, including an increase in the emission of this compound, can indicate that the plant is under attack by herbivores. This information can be "read" by neighboring plants, which may then preemptively bolster their own defenses in anticipation of a similar threat. This phenomenon of plant-plant communication via airborne chemical signals is a vital aspect of community-level defense.

Moreover, the complexity of the volatile mixture can enhance its effectiveness as a defense mechanism. A blend of compounds with different modes of action can be more difficult for herbivores to overcome than a single defensive chemical. Some insects may evolve resistance to a particular compound, but adapting to a complex and variable mixture presents a much greater challenge. Therefore, the contribution of this compound to the chemical diversity of the plant's volatile emissions is a key aspect of its defensive function.

Advanced Research Directions and Future Outlook

Discovery of Novel Biosynthetic Enzymes and Pathways

The formation of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is rooted in the broader terpenoid biosynthetic pathway, a complex network responsible for one of the most diverse classes of plant natural products. Like all sesquiterpenes, its biosynthesis begins with the C15 precursor, farnesyl diphosphate (B83284) (FPP). In the cytosol of plant cells, FPP is synthesized via the mevalonic acid (MVA) pathway, which utilizes acetyl-CoA as a starting molecule. nih.gov

The conversion of FPP to the final trienal structure is a multi-step process that is not yet fully elucidated. A key step involves the action of a specific sesquiterpene synthase (TPS) that converts FPP into a sesquiterpene hydrocarbon intermediate. nih.gov The vast diversity of sesquiterpene structures is largely due to the variety and catalytic promiscuity of these TPS enzymes. scienceopen.com In citrus species, a large family of TPS genes has been identified, with many yet to be functionally characterized. nih.govnih.gov

Following the initial cyclization or rearrangement by a TPS, further enzymatic modifications are required to yield this compound. These modifications, particularly the introduction of the aldehyde functional group, are likely catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netresearchgate.net CYPs are a large family of enzymes known to be involved in the oxidative decoration of terpene backbones, leading to a vast array of terpenoids. researchgate.netresearchgate.net While the specific TPS and CYP enzymes involved in the biosynthesis of this compound have not yet been definitively identified, ongoing genomic and functional characterization of citrus enzymes will likely uncover these crucial biocatalysts.

| Enzyme Class | Role in Biosynthesis | Precursor/Substrate | Product |

| Sesquiterpene Synthase (TPS) | Formation of the basic sesquiterpene carbon skeleton | Farnesyl Diphosphate (FPP) | Sesquiterpene hydrocarbon intermediate |

| Cytochrome P450 Monooxygenase (CYP) | Oxidative modifications, including aldehyde formation | Sesquiterpene hydrocarbon intermediate | This compound |

Development of Green and Sustainable Production Methods

Traditionally, this compound is obtained through extraction from citrus fruits. However, this method is subject to seasonal and geographical variations, and the yields are often low. Chemical synthesis presents an alternative but can be complex and may involve harsh reagents and conditions. nih.gov Consequently, there is a growing interest in developing green and sustainable production methods for this valuable compound.

Biotechnological production through microbial fermentation has emerged as a promising and scalable alternative. sysbio.se The engineering of microbial hosts, such as the yeast Saccharomyces cerevisiae, to produce sesquiterpenes offers a more sustainable and controlled manufacturing process. sysbio.semdpi.comscispace.com This approach involves the heterologous expression of the biosynthetic genes for this compound in a microbial chassis.

The metabolic engineering of S. cerevisiae for sesquiterpenoid production typically involves several strategies:

Overexpression of the mevalonate (B85504) (MVA) pathway: This increases the intracellular pool of the precursor FPP. mdpi.comresearchgate.net

Heterologous expression of a specific sesquiterpene synthase: This directs the metabolic flux from FPP towards the desired sesquiterpene backbone. mdpi.com

Heterologous expression of cytochrome P450 enzymes: This facilitates the necessary oxidative modifications of the sesquiterpene intermediate. researchgate.net

Downregulation of competing pathways: For instance, repressing the expression of squalene (B77637) synthase can minimize the diversion of FPP towards sterol biosynthesis, thereby increasing the availability of the precursor for sesquiterpene production. mdpi.comresearchgate.net

The feasibility of this approach is demonstrated by the successful production of other high-value sesquiterpenoids, such as (+)-nootkatone, in engineered S. cerevisiae. nih.govresearchgate.net Furthermore, companies like Isobionics®, a brand of BASF, are already utilizing cutting-edge fermentation technology to produce natural β-sinensal, highlighting the industrial viability of this sustainable production method.

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

Preliminary research suggests that this compound possesses potential biological activities, including anti-obesity effects. sysbio.se These effects are thought to be mediated, at least in part, through the modulation of peroxisome proliferator-activated receptors (PPARs). sysbio.se PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism and energy homeostasis. scienceopen.com

The three subtypes of PPARs (α, β/δ, and γ) are activated by fatty acids and their derivatives, and upon activation, they form heterodimers with the retinoid X receptor (RXR) to regulate the expression of target genes. scienceopen.com The interaction of this compound with PPARs could potentially influence various metabolic pathways. However, the precise molecular mechanism of this interaction, including which PPAR subtype is targeted and the downstream effects on gene expression, remains to be elucidated.

Future in-depth mechanistic studies at a molecular level are necessary to understand the full spectrum of biological activities of this compound. Such studies could involve:

Receptor binding assays: To determine the binding affinity of this compound to each of the PPAR subtypes.

Reporter gene assays: To assess the ability of the compound to activate or inhibit PPAR-mediated gene transcription.

Transcriptomic and proteomic analyses: To identify the downstream target genes and proteins that are modulated by the compound in relevant cell models.

Investigation of other potential molecular targets: Beyond PPARs, it is important to explore other potential receptors and signaling pathways that may be influenced by this sesquiterpenoid.

Exploration of Structure-Activity Relationships through Synthetic Analogues

The biological activity of a molecule is intrinsically linked to its chemical structure. The unique arrangement of double bonds and the aldehyde functional group in this compound are likely key determinants of its bioactivity. sysbio.se The exploration of structure-activity relationships (SAR) through the synthesis and biological evaluation of synthetic analogues is a crucial step in understanding the pharmacophore of this compound and for the potential development of more potent and selective derivatives.

The synthesis of analogues can be achieved through various chemical modifications of the parent molecule. The α,β-unsaturated aldehyde system is a particularly reactive site that can be targeted for regioselective substitution reactions. For instance, the aldehyde group can be reacted with nucleophiles to introduce a variety of substituents at the C1 position. nih.gov

SAR studies on other sesquiterpenes have revealed that the presence and nature of functional groups, as well as the stereochemistry of the molecule, can significantly impact their biological effects. mdpi.com For example, in a study of acyclic sesquiterpenoids, the presence of an alcohol or ketone functional group influenced their antibacterial and cytotoxic activities. nih.gov

Future research in this area should focus on the systematic synthesis of a library of this compound analogues with modifications at key positions. These analogues can then be screened for their biological activities, and the resulting data can be used to build quantitative structure-activity relationship (QSAR) models. jocpr.com Such models can help to identify the key structural features required for a particular biological effect and guide the design of novel compounds with improved therapeutic potential.

Integration with Multi-Omics Data for Systems Biology Approaches

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems. nih.gov A systems biology approach, which integrates these multi-omics datasets, can provide a more holistic and comprehensive understanding of the biosynthesis, regulation, and biological functions of this compound. nih.gov

In the context of this compound's biosynthesis in citrus plants, integrating transcriptomics with metabolomics can provide profound insights. By correlating gene expression profiles with the accumulation of specific metabolites, it is possible to identify candidate genes involved in the biosynthetic pathway. nih.gov This approach has been successfully used to study the biosynthesis of other volatile compounds in citrus. nih.govnih.gov

Furthermore, multi-omics approaches can be applied to elucidate the mechanisms of action of this compound. For example, treating a relevant cell line or animal model with the compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses can reveal the global changes in gene expression, protein levels, and metabolic pathways that are induced by the compound. This can help to identify novel molecular targets and signaling pathways that are modulated by this compound.

Q & A

Q. What are the primary analytical methods for identifying and quantifying 2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal in complex mixtures?

Gas chromatography (GC) with polar and non-polar columns is widely used for separation and quantification. For example, non-polar columns (e.g., DB-5) with helium carrier gas and temperature programming (e.g., 50°C to 250°C at 10°C/min) resolve structural isomers, while polar columns (e.g., HP-INNOWax) improve selectivity for oxygenated derivatives . Mass spectrometry (MS) coupled with GC provides structural confirmation via fragmentation patterns, leveraging the compound’s molecular ion ([M]⁺ at m/z 218) and characteristic cleavages at conjugated double bonds .

Q. How can researchers verify the stereochemical configuration of β-sinensal during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and NOESY experiments, is critical. For instance, coupling constants (J values) between protons at C2-C3 (trans: J ≈ 15 Hz) and C6-C7 (cis: J ≈ 10 Hz) confirm the (2Z,6E) configuration. Computational methods like density functional theory (DFT) can predict chemical shifts and validate experimental NMR assignments .

Q. What are the challenges in synthesizing β-sinensal with high enantiomeric purity?

Key challenges include controlling regioselectivity during aldol condensations and preventing isomerization of conjugated dienes. Catalytic asymmetric methods, such as chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes), have been employed to enhance stereocontrol. However, side reactions like retro-aldol processes require optimized reaction conditions (e.g., low temperatures, inert atmospheres) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for β-sinensal synthesis?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and thermodynamic barriers for key steps like allylic oxidation or Wittig reactions. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways, reducing trial-and-error experimentation. Experimental validation using microreactors with in-line GC-MS ensures rapid iteration .

Q. What strategies resolve contradictions in reported retention indices (RI) for β-sinensal across GC studies?

Discrepancies arise from column phase polarity, carrier gas (He vs. H₂), and temperature gradients. A standardized protocol using reference alkanes (C₈–C₂₀) on both non-polar (e.g., DB-5) and polar columns (e.g., HP-88) under isothermal conditions minimizes variability. Meta-analysis of RI data from NIST databases can establish consensus values .

Q. How do solvent polarity and temperature affect β-sinensal’s stability in solution?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) in aprotic solvents (e.g., hexane) show minimal degradation (<5%), while protic solvents (e.g., methanol) induce aldehyde oxidation. UV-Vis spectroscopy (λₘₐₓ ≈ 240 nm) monitors conjugated diene degradation, and Arrhenius modeling predicts shelf-life under varying storage conditions .

Methodological Considerations

Designing factorial experiments to optimize β-sinensal yield:

A 2³ factorial design evaluates factors like catalyst loading (0.5–1.5 mol%), temperature (25–50°C), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies interactions between variables, with ANOVA determining significance (p < 0.05). Central composite designs refine optimal conditions .

Integrating cheminformatics tools for structure-activity relationship (SAR) studies:

Molecular docking (e.g., AutoDock Vina) predicts binding affinities of β-sinensal derivatives to olfactory receptors (e.g., OR1A1). QSAR models using descriptors like logP, polar surface area, and H-bond donors correlate structural features with odor thresholds (e.g., <1 ppb) .

Data Management and Validation

Best practices for curating and sharing experimental data:

Use electronic lab notebooks (ELNs) with FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw GC-MS files (.RAW) and NMR spectra (.jdx) should be archived in repositories like Zenodo with DOI assignment. Metadata must include column specifications, instrument parameters, and calibration curves .

Addressing reproducibility challenges in β-sinensal research:

Collaborative inter-laboratory studies using standardized protocols (e.g., ISO/IEC 17025) validate synthetic routes and analytical methods. Open-source platforms like GitHub host code for DFT calculations or GC data processing scripts, enabling transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.